E3 Ligase Ligand-linker Conjugate 68 chemical structure
E3 Ligase Ligand-linker Conjugate 68 chemical structure
The following technical guide details the structural characteristics, mechanistic role, and experimental application of E3 Ligase Ligand-linker Conjugate 68 . This guide is designed for researchers in targeted protein degradation (TPD) and medicinal chemistry.[1]
Executive Summary
E3 Ligase Ligand-linker Conjugate 68 is a pre-assembled synthetic building block used in the development of Proteolysis-Targeting Chimeras (PROTACs).[1] It consists of a high-affinity ligand for a specific E3 ubiquitin ligase (typically Cereblon (CRBN) or von Hippel-Lindau (VHL) ) covalently attached to a chemical linker that terminates in a reactive functional group.[1]
This conjugate simplifies PROTAC synthesis by eliminating the complex multi-step chemistry required to attach a linker to the E3 ligand, allowing researchers to focus solely on the conjugation of their Target Protein Ligand (POI Ligand).[1]
Key Classification:
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Role: Heterobifunctional PROTAC Intermediate.
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Primary Application: "Click" chemistry or Amide coupling to generate full PROTAC degraders.[1]
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Target: Recruitment of the E3 Ubiquitin Ligase complex (e.g., CRL4-CRBN or CRL2-VHL).[1]
Chemical Structure & Properties[1][2][3]
Structural Composition
The architecture of Conjugate 68 follows the canonical Ligand-Linker-Handle tripartite system.[1] While specific catalog numbers (e.g., from vendors like MedChemExpress) often refer to proprietary variations in linker length or composition, the core structure invariably comprises:
-
E3 Ligase Ligand (Warhead):
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Identity: Typically a derivative of Thalidomide/Pomalidomide (targeting CRBN) or VH032 (targeting VHL).[1]
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Function: Binds the substrate recognition domain of the E3 ligase with high affinity (
typically < 1 M).[1] -
Attachment Point: Modified at a solvent-exposed position (e.g., C4/C5 of the phthalimide ring for Thalidomide) to prevent interference with E3 binding.[1]
-
-
Chemical Linker:
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Composition: Likely a PEG (Polyethylene Glycol) or Alkyl chain .[1]
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Role: Spans the distance between the E3 ligase and the Target Protein.[1]
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Critical Parameter: Linker length (measured in atoms or PEG units) dictates the formation of a stable Ternary Complex.[1] Conjugate 68 likely possesses a defined length (e.g., PEG3, C5) optimized for specific spatial constraints.[1]
-
-
Reactive Functional Group (Handle):
Physicochemical Properties (Representative)
| Property | Value (Typical Range) |
| Molecular Weight | 400 – 800 Da |
| Solubility | Soluble in DMSO, DMF; limited solubility in water |
| Purity | > 95% (determined by LC-MS/NMR) |
| Storage | -20°C, desiccated, protected from light |
| Stability | Stable in DMSO for >24h at RT; avoid freeze-thaw cycles |
Mechanism of Action: Ternary Complex Formation[1]
The efficacy of Conjugate 68 relies on its ability to facilitate the formation of a productive Target:PROTAC:E3 Ligase ternary complex.[1]
Recruitment Pathway[1]
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Binding: The E3 ligand moiety of Conjugate 68 binds to the E3 ligase (e.g., CRBN).[1]
-
Presentation: The linker projects the reactive handle into the solvent, ready for conjugation.[1]
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Ubiquitination: Once conjugated to a POI ligand, the full PROTAC recruits the POI to the E3 ligase.[1] The E2 enzyme (recruited by the E3 complex) transfers ubiquitin to surface lysines on the POI.[1]
-
Degradation: Poly-ubiquitinated POI is recognized and degraded by the 26S Proteasome.[1]
Mechanistic Diagram
The following diagram illustrates the recruitment logic and the role of Conjugate 68.[1]
Caption: Logical flow of PROTAC-mediated ubiquitination. Conjugate 68 serves as the bridge between the E3 Ligase and the Target Protein Ligand.[1]
Experimental Protocols
Synthesis of Full PROTAC (Amide Coupling Example)
Assumption: Conjugate 68 terminates in a Carboxylic Acid (-COOH) and the POI Ligand has a primary Amine (-NH2).[1]
Reagents:
-
Conjugate 68 (1 eq)
-
POI Ligand-Amine (1.0 – 1.2 eq)[1]
-
HATU (1.2 eq) or EDC/NHS[1]
-
DIPEA (3 eq)[1]
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Solvent: Anhydrous DMF or DMSO[1]
Protocol:
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Activation: Dissolve Conjugate 68 (10 mg) in anhydrous DMF (0.5 mL). Add DIPEA (3 eq) and HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes to activate the acid.
-
Coupling: Add the POI Ligand-Amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir at RT for 2–4 hours. Monitor reaction progress by LC-MS (look for mass shift corresponding to Product = Mass(Conjugate) + Mass(Ligand) - 18 (H2O)).[1]
-
Quenching: Dilute with water/acetonitrile (1:1) containing 0.1% Formic Acid.[1]
-
Purification: Purify directly via Prep-HPLC (C18 column, Gradient: 5-95% ACN in Water + 0.1% FA).
-
Lyophilization: Freeze-dry fractions to obtain the final PROTAC powder.
Chemical Characterization (QC)
Every synthesized PROTAC must be validated before biological testing.[1]
| Method | Purpose | Acceptance Criteria |
| LC-MS | Confirm molecular identity | Observed Mass (m/z) within ±0.4 Da of Calculated Mass. |
| 1H NMR | Verify structure & purity | Distinct peaks for E3 ligand (e.g., aromatic protons of Thalidomide) and POI ligand must be present.[1] |
| HPLC | Determine purity | > 95% Area Under Curve (AUC) at 254 nm.[1] |
Critical Design Considerations
Linker Length & Composition
The linker in Conjugate 68 is not merely a passive connector; it determines the Cooperativity (
-
Too Short: Steric clash prevents the E3 ligase and POI from approaching, abrogating ubiquitination (The "Hook Effect").[1]
-
Too Long: Increases entropic penalty, reducing the effective concentration of the E3 ligase near the POI.
-
Recommendation: If Conjugate 68 yields poor degradation, screen analogs with different linker lengths (e.g., Conjugate 67 or 69) to perform a "Linkerology" scan.
Control Experiments
To verify that the observed degradation is PROTAC-mediated (and not an off-target artifact), use the following controls:
-
Competition Assay: Pre-treat cells with excess free E3 ligand (e.g., free Thalidomide) or free POI ligand.[1] This should rescue the protein levels by competing for the binding sites.[1]
-
Negative Control Compound: Synthesize a "dead" PROTAC using a methylated E3 ligand (e.g., N-methyl Thalidomide) which cannot bind CRBN.[1] Conjugate 68 analogs with inactivated warheads are often available for this purpose.[1]
References
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Bondeson, D. P., et al. (2015).[1] Catalytic in vivo protein knockdown by small-molecule PROTACs.[1] Nature Chemical Biology, 11(8), 611–617.[1] Link
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Lai, A. C., & Crews, C. M. (2017).[1] Induced protein degradation: an emerging drug discovery paradigm.[1] Nature Reviews Drug Discovery, 16(2), 101–114.[1] Link[1]
-
MedChemExpress (MCE). E3 Ligase Ligand-Linker Conjugates Product List. (Source for specific catalog numbers and structures). Link
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Fischer, E. S., et al. (2014).[1][2] Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[1][2] Nature, 512, 49–53.[1][2] Link[1]
